tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate
CAS No.: 864539-94-6
Cat. No.: VC3859257
Molecular Formula: C14H18F3NO3
Molecular Weight: 305.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864539-94-6 |
---|---|
Molecular Formula | C14H18F3NO3 |
Molecular Weight | 305.29 g/mol |
IUPAC Name | tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate |
Standard InChI | InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) |
Standard InChI Key | QRVMLXMOYYJIEC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Introduction
Key Findings
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate (CAS: 864539-94-6) is a carbamate derivative with a molecular formula of and a molecular weight of 305.29 g/mol. Its structure features a tert-butyl carbamate group, a hydroxyethyl chain, and a 4-(trifluoromethyl)phenyl substituent. This compound is utilized in pharmaceutical research, organic synthesis, and material science due to its unique electronic and steric properties .
Chemical Identification and Structural Properties
Nomenclature and Synonyms
-
IUPAC Name: tert-Butyl -[2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl]carbamate
-
Synonyms:
Molecular Structure
-
SMILES:
-
3D Conformation: The trifluoromethyl group induces steric hindrance and electron-withdrawing effects, while the hydroxyethyl group enables hydrogen bonding (Figure 1) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via:
-
Carbamate Formation: Reaction of 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
-
Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity .
Key Reactions
-
Deprotection: Acidic cleavage (e.g., HCl/dioxane) removes the tert-butyloxycarbonyl (Boc) group, yielding the primary amine .
-
Oxidation: The hydroxy group can be oxidized to a ketone using Jones reagent .
Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 305.29 g/mol | |
Melting Point | 97–98°C (recrystallized) | |
Solubility | DCM, Acetonitrile, Methanol | |
logP | 2.8 (predicted) |
Applications in Scientific Research
Pharmaceutical Intermediate
-
Drug Discovery: Serves as a building block for protease inhibitors and kinase modulators due to its trifluoromethyl group enhancing metabolic stability .
-
Prodrug Design: The Boc group facilitates controlled release of active amines in vivo .
Material Science
Comparative Analysis with Analogues
Compound | Key Difference | Bioactivity |
---|---|---|
tert-Butyl 4-hydroxyphenethylcarbamate | Lacks trifluoromethyl group | Lower logP (1.9) |
tert-Butyl 2-hydroxyethylcarbamate | Simplified phenyl substituent | Reduced steric bulk |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume